(2S)-2-N-[(4-bromo-3-fluorophenyl)methyl]-2-N-methylpyrrolidine-1,2-dicarboxamide
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Overview
Description
(2S)-2-N-[(4-bromo-3-fluorophenyl)methyl]-2-N-methylpyrrolidine-1,2-dicarboxamide is a synthetic organic compound characterized by its unique chemical structure. This compound features a pyrrolidine ring substituted with a bromo-fluorophenyl group and two carboxamide groups. It is of interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-N-[(4-bromo-3-fluorophenyl)methyl]-2-N-methylpyrrolidine-1,2-dicarboxamide typically involves multi-step organic reactions. One common route includes the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate starting materials such as amino acids or their derivatives.
Introduction of the Bromo-Fluorophenyl Group: This step involves the substitution of a hydrogen atom on the pyrrolidine ring with a bromo-fluorophenyl group. This can be achieved through a nucleophilic substitution reaction using a bromo-fluorophenyl halide.
Formation of Carboxamide Groups: The final step involves the introduction of carboxamide groups through an amidation reaction. This can be done by reacting the intermediate compound with appropriate amines under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(2S)-2-N-[(4-bromo-3-fluorophenyl)methyl]-2-N-methylpyrrolidine-1,2-dicarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromo and fluoro groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles or electrophiles such as halides, amines, or alcohols under appropriate conditions (temperature, solvent, catalyst).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
(2S)-2-N-[(4-bromo-3-fluorophenyl)methyl]-2-N-methylpyrrolidine-1,2-dicarboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, antimicrobial, or anticancer properties.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of (2S)-2-N-[(4-bromo-3-fluorophenyl)methyl]-2-N-methylpyrrolidine-1,2-dicarboxamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.
Comparison with Similar Compounds
Similar Compounds
- (2S)-2-N-[(4-chloro-3-fluorophenyl)methyl]-2-N-methylpyrrolidine-1,2-dicarboxamide
- (2S)-2-N-[(4-bromo-3-chlorophenyl)methyl]-2-N-methylpyrrolidine-1,2-dicarboxamide
- (2S)-2-N-[(4-bromo-3-fluorophenyl)methyl]-2-N-ethylpyrrolidine-1,2-dicarboxamide
Uniqueness
The uniqueness of (2S)-2-N-[(4-bromo-3-fluorophenyl)methyl]-2-N-methylpyrrolidine-1,2-dicarboxamide lies in its specific substitution pattern and the presence of both bromo and fluoro groups. This combination of functional groups can result in distinct chemical and biological properties compared to similar compounds.
Properties
IUPAC Name |
(2S)-2-N-[(4-bromo-3-fluorophenyl)methyl]-2-N-methylpyrrolidine-1,2-dicarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17BrFN3O2/c1-18(8-9-4-5-10(15)11(16)7-9)13(20)12-3-2-6-19(12)14(17)21/h4-5,7,12H,2-3,6,8H2,1H3,(H2,17,21)/t12-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WVVGHTPQHKOLPC-LBPRGKRZSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC(=C(C=C1)Br)F)C(=O)C2CCCN2C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(CC1=CC(=C(C=C1)Br)F)C(=O)[C@@H]2CCCN2C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17BrFN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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